molecular formula C15H20N6O4 B12544715 N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide CAS No. 653572-00-0

N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide

Cat. No.: B12544715
CAS No.: 653572-00-0
M. Wt: 348.36 g/mol
InChI Key: FQPVSRPXOMFMKU-UHFFFAOYSA-N
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Description

N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide: is a synthetic compound known for its fluorescent properties. It is often used in biochemical and biophysical research due to its ability to label and track various biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with piperazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield various piperazine derivatives.

Scientific Research Applications

N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

    Biology: Employed in the labeling and tracking of proteins, lipids, and other biomolecules in cellular studies.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases.

    Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.

Mechanism of Action

The mechanism of action of N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for fluorescence-based applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or lipids in biological studies.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide include:

Uniqueness

What sets this compound apart is its specific structure, which allows it to be used in a wide range of applications, from chemical analysis to biological imaging. Its unique combination of a piperazine ring and a nitrobenzoxadiazole moiety provides distinct fluorescent properties that are highly valuable in research and industry.

Properties

CAS No.

653572-00-0

Molecular Formula

C15H20N6O4

Molecular Weight

348.36 g/mol

IUPAC Name

N-butyl-4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxamide

InChI

InChI=1S/C15H20N6O4/c1-2-3-6-16-15(22)20-9-7-19(8-10-20)11-4-5-12(21(23)24)14-13(11)17-25-18-14/h4-5H,2-3,6-10H2,1H3,(H,16,22)

InChI Key

FQPVSRPXOMFMKU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

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